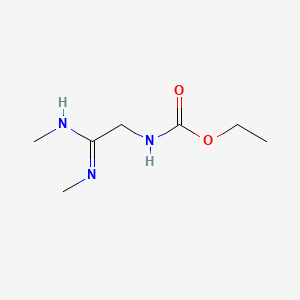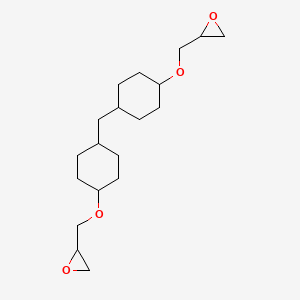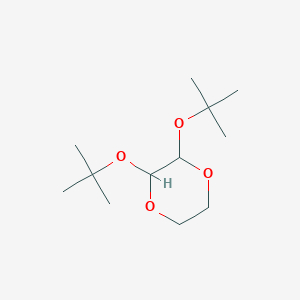
2,3-DI-T-Butoxy-1,4-dioxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-DI-T-Butoxy-1,4-dioxane is an organic compound with the chemical formula C12H24O4 It is a derivative of 1,4-dioxane, where two tert-butoxy groups are substituted at the 2 and 3 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-DI-T-Butoxy-1,4-dioxane typically involves the reaction of trans-2,3-dichloro-1,4-dioxane with tert-butyl alcohol in the presence of anhydrous potassium carbonate. The reaction is carried out under reflux conditions for 24-30 hours, and the progress is monitored using NMR spectroscopy. The reaction mixture is then cooled, and the product is isolated by extraction and crystallization .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2,3-DI-T-Butoxy-1,4-dioxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can lead to the formation of alcohol derivatives.
Substitution: The tert-butoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like sodium periodate (NaIO4) and reducing agents like lithium aluminum hydride (LiAlH4). The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carbonyl compounds, while reduction can produce alcohol derivatives.
Scientific Research Applications
2,3-DI-T-Butoxy-1,4-dioxane has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2,3-DI-T-Butoxy-1,4-dioxane involves its interaction with molecular targets and pathways. The compound can undergo oxidation to form hydroxyperoxyl radicals, which can further react to regenerate antioxidant molecules. This mechanism is significant in understanding its antioxidant properties and potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2,3-Di-tert-butoxy-1,4-dioxane: A closely related compound with similar chemical properties.
1,4-Dioxane: The parent compound, which lacks the tert-butoxy groups.
2,3-Dichloro-1,4-dioxane: A precursor used in the synthesis of 2,3-DI-T-Butoxy-1,4-dioxane
Uniqueness
This compound is unique due to the presence of tert-butoxy groups, which impart distinct chemical properties and reactivity. These groups enhance the compound’s stability and make it a valuable intermediate in organic synthesis.
Properties
CAS No. |
68470-79-1 |
|---|---|
Molecular Formula |
C12H24O4 |
Molecular Weight |
232.32 g/mol |
IUPAC Name |
2,3-bis[(2-methylpropan-2-yl)oxy]-1,4-dioxane |
InChI |
InChI=1S/C12H24O4/c1-11(2,3)15-9-10(14-8-7-13-9)16-12(4,5)6/h9-10H,7-8H2,1-6H3 |
InChI Key |
UNMVIWYPFPYOJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1C(OCCO1)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methanesulfonic acid;5-(4-methylpiperazin-1-yl)-5,6-dihydrobenzo[b][1]benzothiepine-3-carboxamide](/img/structure/B13770091.png)
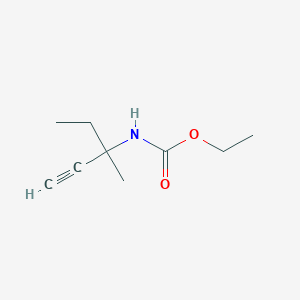
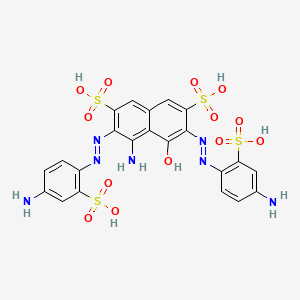
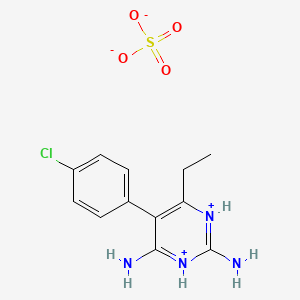

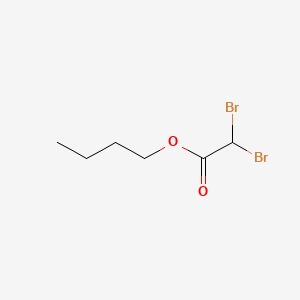
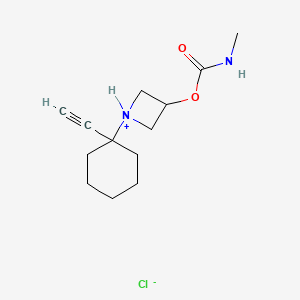
![calcium;strontium;2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-5-methylbenzenesulfonate](/img/structure/B13770141.png)
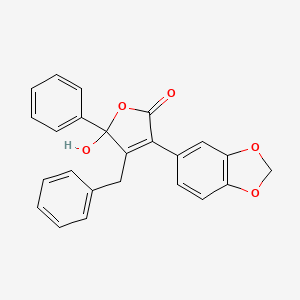

![Formaldehyde, [3H]](/img/structure/B13770156.png)
